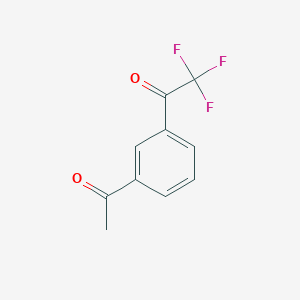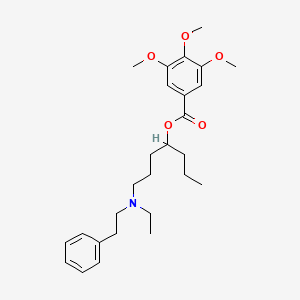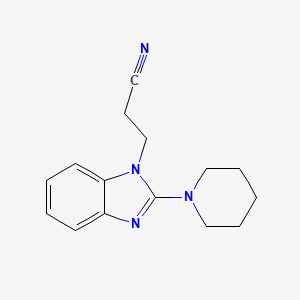
Phosphorotrithious acid, triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorotrithious acid, triethyl ester, also known as tris(ethylsulfanyl)phosphane, is an organophosphorus compound with the molecular formula C6H15PS3. This compound is characterized by the presence of three ethylsulfanyl groups attached to a central phosphorus atom. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Phosphorotrithious acid, triethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired ester along with hydrochloric acid as a byproduct . Industrial production methods often involve similar processes but are optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction environments to ensure efficient production .
Analyse Chemischer Reaktionen
Phosphorotrithious acid, triethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphorotrithioic acid or other reduced forms.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phosphorotrithioic acid, while reduction with lithium aluminum hydride produces phosphorotrithioic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphorotrithious acid, triethyl ester has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which phosphorotrithious acid, triethyl ester exerts its effects involves its ability to interact with various molecular targets. The compound can act as an antioxidant by decomposing hydroperoxides and reducing peroxyl radicals . This antioxidant activity is attributed to the presence of the ethylsulfanyl groups, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Phosphorotrithious acid, triethyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphorothioic acid, triethyl ester: This compound has similar chemical properties but differs in its oxidation state and reactivity.
Phosphorodithioic acid, diethyl ester: Another related compound with two ethylsulfanyl groups, which exhibits different reactivity and applications.
Phosphorotrithioic acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
This compound is unique due to its specific combination of ethylsulfanyl groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
688-62-0 |
|---|---|
Molekularformel |
C6H15PS3 |
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
tris(ethylsulfanyl)phosphane |
InChI |
InChI=1S/C6H15PS3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
MPXYHFPQDPRCNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSP(SCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


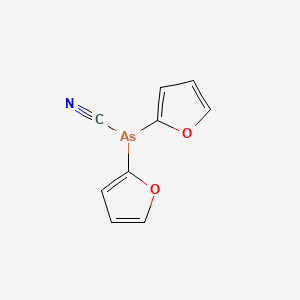

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
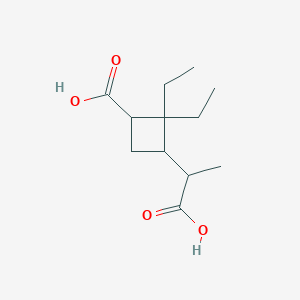
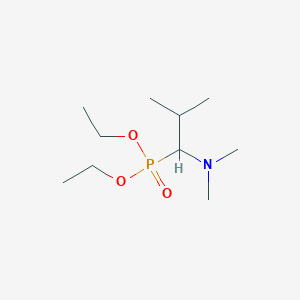
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
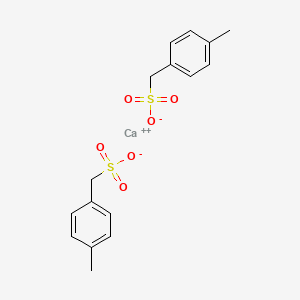
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

